1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)-
CAS No.: 852955-74-9
Cat. No.: VC17348802
Molecular Formula: C16H18N4O2S
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852955-74-9 |
|---|---|
| Molecular Formula | C16H18N4O2S |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 1-ethyl-N,N-dimethyl-2-pyridin-3-ylbenzimidazole-5-sulfonamide |
| Standard InChI | InChI=1S/C16H18N4O2S/c1-4-20-15-8-7-13(23(21,22)19(2)3)10-14(15)18-16(20)12-6-5-9-17-11-12/h5-11H,4H2,1-3H3 |
| Standard InChI Key | JCYPCAGOSZOZKZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1C3=CN=CC=C3 |
Introduction
Structural Analysis and Nomenclature
Core Benzimidazole Scaffold
The benzimidazole core consists of a fused benzene and imidazole ring system, a privileged structure in medicinal chemistry due to its planar geometry and ability to engage in π-π stacking and hydrogen bonding . In this derivative:
-
Position 1: Substituted with an ethyl group, enhancing lipophilicity and potentially influencing membrane permeability .
-
Position 2: Features a 3-pyridinyl moiety, introducing a basic nitrogen atom capable of forming hydrogen bonds or salt bridges with biological targets .
-
Position 5: Modified with a sulfonamide group (-SO₂NMe₂), a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, dihydrofolate reductase) .
Electronic and Steric Considerations
-
The N,N-dimethylsulfonamide group contributes strong electron-withdrawing effects, polarizing the benzimidazole ring and potentially enhancing interactions with nucleophilic residues in enzyme active sites .
-
The 3-pyridinyl substituent introduces steric bulk at position 2, which may restrict rotational freedom and stabilize specific binding conformations .
Synthetic Pathways and Characterization
Retrosynthetic Strategy
Hypothetical synthesis routes draw from established benzimidazole derivatization methods :
-
Benzimidazole Core Formation:
-
Condensation of o-phenylenediamine with a carbonyl source (e.g., 3-pyridinecarboxaldehyde) under acidic conditions.
-
-
N-Alkylation at Position 1:
-
Treatment with ethyl iodide in the presence of a base (e.g., K₂CO₃).
-
-
Sulfonamide Introduction at Position 5:
-
Chlorosulfonation followed by reaction with dimethylamine.
-
Key Synthetic Challenges
-
Regioselectivity: Ensuring sulfonylation occurs exclusively at position 5 requires careful control of reaction conditions (e.g., low temperatures, stoichiometric ratios) .
-
Purification: The polar sulfonamide group and basic pyridine moiety may necessitate advanced chromatographic techniques for isolation .
Table 1: Hypothetical Synthetic Protocol Based on Analogous Compounds
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzimidazole formation | 3-pyridinecarboxaldehyde, HCl, reflux | 65–70 |
| 2 | N-ethylation | Ethyl iodide, K₂CO₃, DMF, 80°C | 85 |
| 3 | Sulfonylation | ClSO₃H, CH₂Cl₂, 0°C; then NHMe₂, RT | 50–55 |
Pharmacological Profiling and Mechanism of Action
Antiproliferative Activity
Benzimidazole derivatives demonstrate significant cytotoxicity against cancer cell lines. For example, compound 2g from (1-heptyl-2-(p-methoxyphenyl)benzimidazole) exhibited an IC₅₀ of 16.38 μM against MDA-MB-231 breast cancer cells. Structural parallels suggest the query compound may share similar mechanisms:
-
DNA intercalation: Planar benzimidazole systems can insert between DNA base pairs .
-
Topoisomerase inhibition: Sulfonamide groups often enhance interactions with enzyme active sites .
Structure-Activity Relationship (SAR) Analysis
Table 2: Hypothetical SAR Based on Analogous Benzimidazoles
| Position | Substituent | Effect on Activity |
|---|---|---|
| 1 | Ethyl | ↑ Lipophilicity, ↑ membrane permeation |
| 2 | 3-Pyridinyl | ↑ Hydrogen bonding, ↑ target affinity |
| 5 | N,N-Dimethylsulfonamide | ↓ IC₅₀ via enzyme inhibition |
Molecular Docking Insights
While no docking studies exist for this compound, analogous benzimidazoles show:
-
Hydrophobic interactions: Alkyl chains at position 1 bind to hydrophobic pockets in dihydrofolate reductase (DHFR) .
-
Hydrogen bonding: Pyridine nitrogen forms bonds with Asp27 and Glu30 residues in DHFR .
Pharmacokinetic and Toxicity Considerations
ADME Properties
-
Absorption: The logP value (estimated at ~2.1) suggests moderate oral bioavailability .
-
Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfonamide glucuronidation .
Toxicity Risks
-
Sulfonamide hypersensitivity: A known class effect causing rashes or Stevens-Johnson syndrome .
-
Pyridine-mediated hepatotoxicity: Observed in structurally related compounds at high doses .
Future Research Directions
-
Synthetic Optimization: Explore greener catalysts (e.g., Fe³⁺-montmorillonite) to improve sulfonylation yields .
-
Target Identification: Screen against kinase and protease libraries to identify novel targets.
-
Prodrug Development: Mask the sulfonamide as a tert-butyl carbamate to enhance bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume